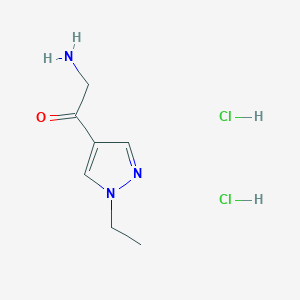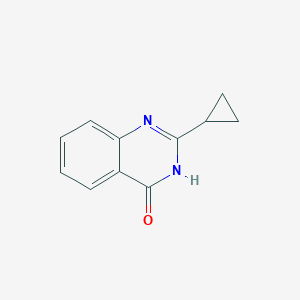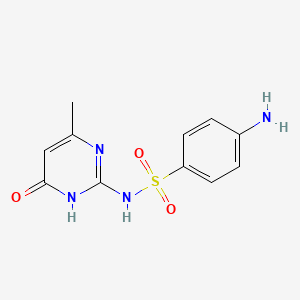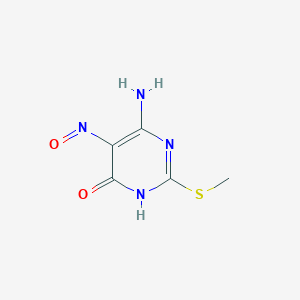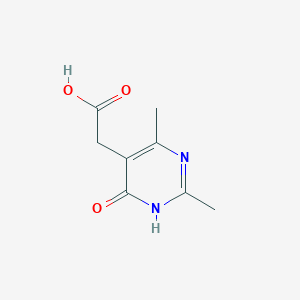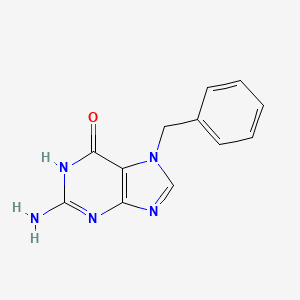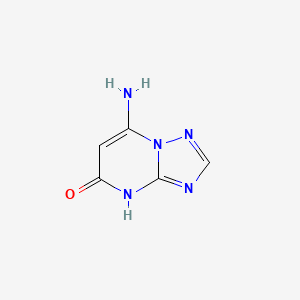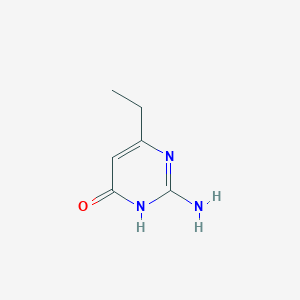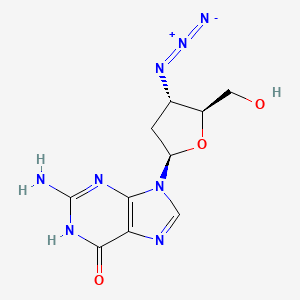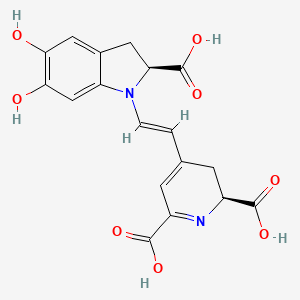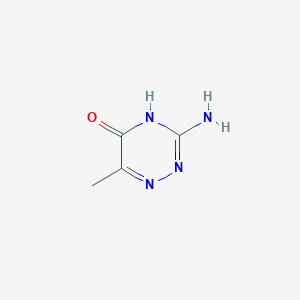
3-amino-6-methyl-2H-1,2,4-triazin-5-one
Vue d'ensemble
Description
3-amino-6-methyl-2H-1,2,4-triazin-5-one is a derivative of the heterocyclic compound triazine. It contains a triazine ring with a methyl group and an amino group . It is commonly used in the synthesis of pharmaceuticals and agrochemicals, and it has potential applications in the field of organic chemistry .
Synthesis Analysis
1,2,4-Triazines and its derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive . An efficient synthesis of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5 (4 H)-one derivatives and investigation as potential anticancer agents are reported .Molecular Structure Analysis
The molecules possessing triazine and tetrazine moieties belong to a special class of heterocyclic compounds. Both triazines and tetrazines are building blocks and have provided a new dimension to the design of biologically important organic molecules .Chemical Reactions Analysis
Different types of chemical reactions have been applied to the efficient synthesis of 3-thioxo/hydrazino-6-substituted-1,2,4-triazin-5-ones, such as alkylation, acylation, aroylation, elimination, substitution, acidic/basic hydrolysis, oxidation, cyclocondensation, cycloaddition, phosphorylation, and complexation reactions .Physical And Chemical Properties Analysis
The molecular formula of 3-amino-6-methyl-2H-1,2,4-triazin-5-one is C4H6N4OS. Its molecular weight is 158.18 g/mol .Applications De Recherche Scientifique
-
Synthesis of Other Compounds
- Triazines are used in the synthesis of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups .
- The methods of application involve sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .
- The results include the preparation of a complete range of 2,4,6-trisubstituted-1,3,5-triazines .
-
Biological Properties
-
Antimicrobial Activity
- Synthesized triazine compounds have been evaluated for their antimicrobial activity against E. coli, S. aureus and C. albicans .
- The methods of application involve the synthesis of the compounds and their evaluation against the mentioned microbes .
- The results include the determination of the antimicrobial activity of the compounds .
-
Antifungal Activity
-
Corrosion Inhibition
- Triazine compounds have been used to prevent mild steel against corrosion in 0.5M HCl solution .
- The methods of application involve the use of the compound as a corrosion inhibitor, studied via electrochemical, surface and theoretical calculation techniques .
- The results include the determination of the effectiveness of the compound as a corrosion inhibitor .
-
Heterogeneous Catalysis and Photocatalysis
-
Separation and Storage
-
Energy-Related Functions
-
Synthesis of Unnatural Amino Acids
- Alkynyl- and alkyl-1,2,4,5-tetrazine fragments have been used in the synthesis of several unnatural amino acids .
- The methods of application involve the synthesis of these amino acids using the mentioned tetrazine fragments .
- The results include the successful synthesis of several unnatural amino acids .
-
Inhibitory Potency
-
Heterogeneous Catalysis and Photocatalysis
-
Separation and Storage
-
Energy-Related Functions
-
Synthesis of Unnatural Amino Acids
- Alkynyl- and alkyl-1,2,4,5-tetrazine fragments have been used in the synthesis of several unnatural amino acids .
- The methods of application involve the synthesis of these amino acids using the mentioned tetrazine fragments .
- The results include the successful synthesis of several unnatural amino acids .
-
Inhibitory Potency
Orientations Futures
The future directions of research on 3-amino-6-methyl-2H-1,2,4-triazin-5-one could involve further investigation of its binding interactions and optimization for potential applications . Additionally, the synthesis, reactivity, and applications of 4-Amino-3-Thioxo/Hydrazino-6-substituted-1,2,4-triazin-5-ones could be explored further .
Propriétés
IUPAC Name |
3-amino-6-methyl-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c1-2-3(9)6-4(5)8-7-2/h1H3,(H3,5,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZDBNSBFWYPFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-6-methyl-2H-1,2,4-triazin-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



